molecular formula C21H23N5O B611563 N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine CAS No. 1635437-39-6

N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

カタログ番号 B611563
CAS番号: 1635437-39-6
分子量: 361.44
InChIキー: YXPVTKHEWGXKEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine” is a novel inhibitor known as UMB32. It has been used in the study of bromodomain inhibition, which has emerged as a promising therapeutic strategy in cancer . The compound has a molecular formula of C21H23N5O and a molecular weight of 361.44.


Synthesis Analysis

The synthesis of this compound involves the use of fluorous-tagged multicomponent reactions. A focused chemical library of bromodomain inhibitors was developed around a 3,5-dimethylisoxazole biasing element with micromolar biochemical IC50 .


Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray diffraction. The crystal structure of the first bromodomain of human BRD4 in complex with UMB32 has been resolved to a resolution of 1.56 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction process. The iterative synthesis and biochemical assessment allowed the optimization of novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H23N5O and a molecular weight of 361.44. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

科学的研究の応用

Inhibition of BET Bromodomains

UMB-32 is a potent, selective inhibitor of the BET bromodomain BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, functions as transcriptional coactivator proteins . BET bromodomains are also important mediators of cell cycle progression and facilitate developmental transitions .

Anti-Cancer Applications

Deregulation of BET bromodomain function has been observed in numerous malignancies . BET bromodomain inhibition, such as with UMB-32, has contributed new insights into gene regulation and emerged as a promising therapeutic strategy in cancer .

Inhibition of TAF1 and TAF1L Bromodomains

UMB-32 also shows potency against TAF1 and TAF1L, bromodomain-containing transcription factors . This suggests potential applications in regulating transcription and possibly in treating diseases where these factors are implicated.

Anti-Fungal Applications

A similar compound, an N-tert-butyl amide derivative, has shown anti-fungal effects . While this is not directly related to UMB-32, it suggests that similar compounds may have potential in treating fungal infections.

Drug Development

Given its inhibitory effects on various bromodomains, UMB-32 could serve as a lead compound in the development of new drugs . Its structure and function could be modified to enhance efficacy, reduce side effects, or target different biological pathways.

Study of Cell Cycle and Developmental Transitions

The role of BET bromodomains in cell cycle progression and developmental transitions suggests that UMB-32 could be used as a tool in research to understand these processes better .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

将来の方向性

The development of structurally dissimilar ligands like UMB32 as probes of bromodomain function is a promising area of research. This compound showcases new applications of fluorous and multicomponent chemical synthesis for the development of novel epigenetic inhibitors .

特性

IUPAC Name

N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVTKHEWGXKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 2
Reactant of Route 2
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 3
Reactant of Route 3
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 4
Reactant of Route 4
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 5
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine
Reactant of Route 6
Reactant of Route 6
N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine

Q & A

Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?

A: UMB-32 shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []

Q2: How does the structure of UMB-32 compare to other BET inhibitors, and how does this impact its activity?

A: UMB-32 was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed UMB-32 to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, UMB-32 displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests UMB-32 may offer a unique activity profile compared to existing BET inhibitors.

Q3: What experimental evidence supports the binding of UMB-32 to BRD4?

A: Researchers have successfully determined the crystal structure of UMB-32 in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of UMB-32's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。